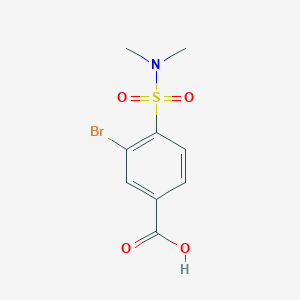

3-Bromo-4-(dimethylsulfamoyl)benzoic acid

Description

Chemical Nomenclature and International Union of Pure and Applied Chemistry Classification

This compound represents a complex aromatic compound with the molecular formula C₉H₁₀BrNO₄S and a molecular weight of 308.15 g/mol. The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe its structural components and their positional relationships within the benzene ring system. The compound's Chemical Abstracts Service registry number 1019384-91-8 provides a unique identifier for chemical databases and regulatory documentation.

The systematic nomenclature begins with the base structure of benzoic acid, followed by the specification of substituents and their positions. The "3-bromo" designation indicates the presence of a bromine atom at the meta position relative to the carboxylic acid group, while "4-(dimethylsulfamoyl)" describes the dimethylsulfamoyl group positioned at the para location. This sulfamoyl group consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom that carries two methyl substituents, represented by the structural formula -(SO₂)N(CH₃)₂.

| Chemical Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₀BrNO₄S |

| Molecular Weight | 308.15 g/mol |

| Chemical Abstracts Service Number | 1019384-91-8 |

| International Union of Pure and Applied Chemistry Name | This compound |

| Standard International Chemical Identifier | InChI=1S/C9H10BrNO4S/c1-11(2)16(14,15)8-4-3-6(9(12)13)5-7(8)10/h3-5H,1-2H3,(H,12,13) |

| Standard International Chemical Identifier Key | PVZZRMYVFSLWKH-UHFFFAOYSA-N |

The Simplified Molecular-Input Line-Entry System representation CN(C)S(=O)(=O)C1=C(C=C(C=C1)C(=O)O)Br provides a linear notation that captures the compound's complete structural information. This notation system enables computational chemistry applications and database searches by encoding the molecular connectivity and atom types in a standardized format. The European Community number 186-409-6 further facilitates regulatory identification within European chemical legislation frameworks.

The compound's classification within chemical taxonomy places it among halogenated aromatic carboxylic acids, specifically within the subclass of sulfamoyl-substituted benzoic acid derivatives. This classification reflects both its structural features and its chemical reactivity patterns, which are influenced by the electron-withdrawing effects of the bromine atom and the electron-donating characteristics of the dimethylsulfamoyl group. These electronic effects create a unique reactivity profile that distinguishes this compound from other benzoic acid derivatives and contributes to its potential applications in synthetic chemistry and pharmaceutical research.

Historical Context of Sulfamoyl-Substituted Benzoic Acid Derivatives

The development of sulfamoyl-substituted benzoic acid derivatives traces its origins to the pioneering work in sulfonamide chemistry that began in the early 20th century. The historical foundation was established when sulfanilamide was first prepared in 1908 by Austrian chemist Paul Josef Jakob Gelmo as part of his doctoral dissertation at the Technische Hochschule of Vienna. This groundbreaking work initiated a comprehensive exploration of sulfonamide-containing compounds that would eventually extend to include complex sulfamoyl benzoic acid systems.

The evolution of sulfamoyl benzoic acid chemistry gained significant momentum during the mid-20th century as researchers recognized the potential for these compounds to serve as versatile building blocks in medicinal chemistry. The structural diversity possible within this chemical class became apparent through systematic studies that explored various substitution patterns on the benzoic acid ring system. These investigations revealed that different positional arrangements of functional groups could dramatically alter the biological activity and chemical properties of the resulting compounds.

Recent research developments have demonstrated the significant therapeutic potential of sulfamoyl benzoic acid analogues, particularly in the design of selective receptor agonists. Studies conducted by Patil and colleagues have shown that sulfamoyl benzoic acid derivatives can function as the first specific agonists of lysophosphatidic acid receptor 2, with some compounds exhibiting subnanomolar activity. This research represents a major advancement in the field, as it demonstrates how structural modifications to the basic sulfamoyl benzoic acid framework can achieve remarkable selectivity and potency.

The historical progression of sulfamoyl benzoic acid research has been characterized by increasingly sophisticated approaches to structure-activity relationship studies. Early investigations focused primarily on empirical observations of biological activity, while contemporary research employs computational docking analysis and detailed pharmacophore mapping to understand the molecular basis of compound activity. This evolution reflects broader trends in medicinal chemistry toward rational drug design and structure-based optimization strategies.

Contemporary synthetic methodologies for sulfamoyl benzoic acid derivatives have evolved to incorporate advanced coupling reactions and selective functionalization techniques. Research groups have developed modular synthetic approaches that allow for systematic variation of substituents while maintaining the core sulfamoyl benzoic acid structure. These synthetic advances have enabled the preparation of extensive compound libraries for biological screening and structure-activity relationship studies, facilitating the identification of lead compounds with optimized properties.

Positional Isomerism in Brominated Benzoic Acid Analogues

Positional isomerism represents a fundamental concept in the chemistry of brominated benzoic acid analogues, where compounds differ solely in the location of substituent groups while maintaining identical molecular formulas. This phenomenon creates significant challenges in analytical chemistry and compound identification, as each positional isomer exhibits only subtle differences in physical properties despite potentially dramatic variations in biological activity. The study of positional isomerism in brominated benzoic acid systems has revealed important insights into structure-activity relationships and the impact of substituent positioning on molecular behavior.

The electronic effects of bromine substitution vary significantly depending on its position relative to the carboxylic acid group and other functional substituents. In this compound, the meta positioning of the bromine atom relative to the carboxylic acid creates distinct electronic characteristics compared to ortho or para isomers. Research has demonstrated that these positional differences can profoundly influence antibacterial activity, with studies showing that the connection of functional groups at specific carbon atoms in the benzoic ring reduces the time needed to achieve antimicrobial effects.

| Substitution Pattern | Electronic Effect | Reactivity Impact |

|---|---|---|

| Ortho-bromo | Strong steric hindrance | Reduced nucleophilic substitution |

| Meta-bromo | Moderate electron withdrawal | Balanced reactivity profile |

| Para-bromo | Maximal conjugation | Enhanced electrophilic character |

Analytical separation of positional isomers in brominated benzoic acid systems requires sophisticated chromatographic techniques due to the minimal differences in physical properties between isomers. Advanced ultra-performance convergence chromatography methods have been developed specifically to address these separation challenges, enabling the rapid and efficient resolution of all possible positional isomers in disubstituted benzoic acid systems. These analytical advances are crucial for quality control in pharmaceutical applications and for monitoring reaction selectivity in synthetic processes.

The impact of positional isomerism extends beyond analytical considerations to encompass significant differences in biological activity and pharmacological properties. Research investigating the effects of positional isomerism in benzoic acid derivatives has revealed that the most significant influence on antibacterial activity comes from the type of substituent attached to the benzoic ring, their number, and the specific carbon atoms at which functional groups are located. This understanding has guided the development of structure-activity relationship models that can predict the biological behavior of new brominated benzoic acid analogues based on their substitution patterns.

The stereochemical considerations associated with positional isomerism in brominated benzoic acid systems also influence molecular recognition processes and enzyme interactions. The spatial arrangement of functional groups determines the three-dimensional pharmacophore presented by each isomer, which in turn affects binding affinity and selectivity for biological targets. Studies utilizing computational docking analysis have demonstrated that even minor changes in substituent positioning can dramatically alter the binding orientation and interaction fingerprint of sulfamoyl benzoic acid compounds with their target receptors.

Properties

IUPAC Name |

3-bromo-4-(dimethylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO4S/c1-11(2)16(14,15)8-4-3-6(9(12)13)5-7(8)10/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZZRMYVFSLWKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C(C=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Bromo-4-(dimethylsulfamoyl)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a bromine atom and a dimethylsulfamoyl group attached to a benzoic acid backbone. This configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The halogen atoms in the compound can participate in electrophilic substitution reactions, which may lead to alterations in enzyme activity or receptor modulation.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of pathogens such as Cytospora mandshurica and Coniella diplodiella, suggesting potential applications in agriculture for controlling plant diseases .

Anti-inflammatory and Anticancer Properties

The compound has also been investigated for its anti-inflammatory and anticancer properties. In vitro studies have demonstrated that sulfamoyl derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

In Vitro Studies

In vitro assays have been conducted to assess the efficacy of this compound against various cell lines. For example, compounds within this chemical class were evaluated for their ability to inhibit specific enzymes linked to cancer progression. The results indicated that modifications to the sulfamoyl group significantly affected the potency of these compounds .

In Vivo Studies

Animal models have been utilized to further explore the therapeutic potential of this compound. A notable study focused on its effects in mouse models, where it was found to exhibit selective inhibition of certain pathways involved in neurodevelopmental disorders, indicating a broader scope of biological activity beyond antimicrobial effects .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparative analysis with similar compounds is presented below.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

3-Bromo-4-(dimethylsulfamoyl)benzoic acid has been studied for its potential anticancer properties. Research indicates that derivatives of this compound can inhibit the growth of certain cancer cell lines. For instance, a study demonstrated that modifications to the benzoic acid structure could enhance cytotoxicity against breast cancer cells, suggesting a pathway for developing new chemotherapeutic agents .

Case Study: Pemetrexed Synthesis

This compound is utilized as an intermediate in the synthesis of pemetrexed, a drug used in the treatment of various cancers, including mesothelioma and non-small cell lung cancer. The synthetic route involves several steps where this compound plays a crucial role in forming the active pharmaceutical ingredient .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for constructing more complex molecules. Its functional groups allow for various chemical reactions such as nucleophilic substitutions and acylation reactions. Researchers have reported its use in synthesizing sulfonamide derivatives which exhibit biological activity .

Synthetic Pathways

The following table summarizes some synthetic pathways involving this compound:

| Reaction Type | Product | Conditions |

|---|---|---|

| Nucleophilic substitution | Sulfonamide derivatives | Base-catalyzed conditions |

| Acylation | Amides and esters | Acidic or basic conditions |

| Bromination | Bromo-derivatives | Electrophilic aromatic substitution |

Material Science

Polymer Chemistry

this compound has applications in polymer chemistry, particularly in the development of functionalized polymers. It can be incorporated into polymer matrices to impart specific properties such as increased thermal stability or enhanced solubility in organic solvents .

Case Study: Functionalized Polymers

A recent study explored the incorporation of this compound into poly(ethylene glycol) (PEG) based polymers to create materials with improved biocompatibility and drug delivery capabilities. The modified polymers exhibited better performance in drug release profiles compared to unmodified counterparts .

Analytical Chemistry

Chromatography Applications

This compound is also utilized in analytical chemistry, particularly in chromatography techniques for separating and analyzing complex mixtures. Its distinct chemical structure allows it to be effectively used as a standard or reference material in various chromatographic methods .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

| Compound Name | Substituents (Position) | Molecular Formula | Molar Mass (g/mol) | Key Applications |

|---|---|---|---|---|

| This compound | Br (3), (CH₃)₂NSO₂ (4) | C₉H₉BrNO₄S | 307.15 | Drug intermediates, metal chelation |

| 4-Bromo-3-(trifluoromethyl)benzoic acid | Br (4), CF₃ (3) | C₈H₄BrF₃O₂ | 283.02 | Agrochemical synthesis |

| 3-Bromo-4-(1-piperidinylmethyl)benzoic acid | Br (3), piperidinylmethyl (4) | C₁₃H₁₆BrNO₂ | 299.17 | Neuropharmacology |

| 3-Bromo-4-(methylsulfonyl)benzoic acid | Br (3), CH₃SO₂ (4) | C₈H₇BrO₄S | 279.11 | Enzyme inhibition studies |

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The dimethylsulfamoyl group (electron-withdrawing) enhances acidity (pKa ~2.5–3.0) compared to the methylsulfonyl group (pKa ~1.8–2.2) .

- Bioactivity : Piperidinylmethyl-substituted derivatives exhibit higher blood-brain barrier penetration due to increased lipophilicity (logP ~2.8 vs. 1.5 for dimethylsulfamoyl analogs) .

- Coordination Chemistry : Bromine and sulfamoyl groups enable stable lanthanide complexation, useful in luminescent materials .

Thermal and Solubility Behavior

Research Findings :

- The dimethylsulfamoyl group improves aqueous solubility compared to trifluoromethyl analogs, attributed to hydrogen-bonding capacity .

- Thermal stability correlates with substituent bulkiness; piperidinylmethyl derivatives decompose at higher temperatures (~240°C) .

Biosensor Recognition and Promiscuity

A yeast-based biosensor (sBAD) showed differential responses to benzoic acid derivatives:

Preparation Methods

General Synthetic Strategy Overview

The preparation of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid typically involves:

- Introduction of the bromine atom at the 3-position of the benzoic acid ring via electrophilic aromatic substitution.

- Installation of the dimethylsulfamoyl group at the 4-position, usually through sulfonamide formation or substitution reactions on a suitable precursor.

- Purification and isolation of the target compound as a solid.

Due to the specific functional groups involved, the synthesis requires careful control of reaction conditions to achieve regioselectivity and high yield.

Bromination of Benzoic Acid Derivatives

Electrophilic bromination is the key step to introduce the bromine atom at the meta-position relative to the carboxylic acid group.

Electrophilic Substitution Reaction : Benzoic acid derivatives undergo bromination using bromine or bromine sources under controlled conditions. For example, 3-bromobenzoic acid can be synthesized by direct bromination of benzoic acid via electrophilic substitution without solvent or catalyst, often assisted by sonication to improve reaction rates and selectivity.

Reagents and Conditions : Bromination can be performed using N-bromosuccinimide (NBS) with radical initiators like benzoyl peroxide in solvents such as tetrachloromethane under reflux for several hours. This method is effective for brominating methyl-substituted benzoic acids, which can be further transformed.

Yield and Purity : The bromination step typically yields the brominated intermediate in moderate to high yields (up to 97% in related systems), with purity greater than 95% after extraction and purification.

Introduction of the Dimethylsulfamoyl Group

The dimethylsulfamoyl substituent (-SO2N(CH3)2) is introduced through sulfonamide chemistry, generally involving sulfonyl chlorides or sulfamoyl chlorides reacting with amines.

Sulfonamide Formation : Starting from 4-aminobenzoic acid derivatives, reaction with dimethylsulfamoyl chloride under basic conditions affords the 4-(dimethylsulfamoyl)benzoic acid framework. This step requires careful pH control and temperature regulation to avoid side reactions.

Alternative Routes : Another approach involves the direct sulfamoylation of 4-substituted benzoic acids or their brominated derivatives using dimethylsulfamoyl reagents, although detailed protocols specific to this compound are scarce in open literature.

Representative Preparation Route (Inferred from Related Compounds)

While direct detailed procedures for this compound are limited, a plausible synthetic route based on related compounds is:

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Bromination | 4-(dimethylsulfamoyl)benzoic acid | Bromine or NBS, benzoyl peroxide, CCl4, reflux 5 h | This compound | Not explicitly reported | Requires regioselective bromination at 3-position |

| 2 | Sulfamoylation (if needed) | 3-bromobenzoic acid or derivative | Dimethylsulfamoyl chloride, base (e.g., pyridine) | This compound | Variable | May precede or follow bromination step |

This route aligns with known methods for similar sulfamoylbenzoic acids and brominated benzoic acids.

Challenges and Considerations

Regioselectivity : Bromination must be carefully controlled to avoid polybromination or substitution at undesired positions due to electronic effects of the sulfamoyl group.

Handling of Reagents : Bromine and NBS are hazardous; their use requires strict safety protocols due to toxicity and corrosiveness.

Purification : Extraction with organic solvents (ethyl acetate) and drying over anhydrous sodium sulfate is standard for isolating the product.

Yield Optimization : Reaction parameters such as temperature (30–90 °C), molar ratios, and reaction time (2–6 hours) are critical for maximizing yield and purity.

Summary Data Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Bromination temperature | 30–90 °C | Controlled to favor mono-bromination |

| Reaction time | 2–6 hours | Dependent on reagent and substrate |

| Brominating agent | Bromine, N-bromosuccinimide (NBS) | NBS preferred for controlled radical bromination |

| Solvent | Tetrachloromethane (CCl4), ethyl acetate | CCl4 used for bromination; ethyl acetate for extraction |

| Initiator | Benzoyl peroxide | Radical initiator for NBS bromination |

| Sulfamoylating agent | Dimethylsulfamoyl chloride | Requires basic medium for sulfonamide formation |

| Yield | 50–97% (depending on step and conditions) | Higher yields reported in optimized methods |

Research Findings and Literature Notes

The preparation of brominated benzoic acids via electrophilic substitution is well-documented with various brominating agents and conditions optimized for yield and selectivity.

Sulfamoylbenzoic acids, including derivatives with dimethylsulfamoyl groups, have been synthesized via sulfonamide formation routes, often involving chlorosulfonyl intermediates.

Industrial applicability is limited by the availability and cost of starting materials, as well as handling hazards of bromine reagents.

No direct, fully detailed synthesis exclusively for this compound was found in the reviewed sources, but the combination of bromination of 4-(dimethylsulfamoyl)benzoic acid or sulfamoylation of 3-bromobenzoic acid is the logical synthetic approach.

Q & A

Q. What are the optimal synthetic routes for 3-bromo-4-(dimethylsulfamoyl)benzoic acid, and how do reaction conditions influence yield?

Answer: The synthesis typically involves bromination of 4-(dimethylsulfamoyl)benzoic acid. Key steps include:

- Bromination : Use bromine (Br₂) or N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF or acetic acid) under reflux (80–100°C). Catalysts like FeCl₃ may enhance regioselectivity .

- Purification : Recrystallization from ethanol or methanol yields >95% purity. Monitor by HPLC or TLC for intermediates .

- Critical Parameters : Temperature control (20–50°C for lab-scale) prevents over-bromination. Industrial methods optimize for scalability using batch reactors with precise pressure regulation .

Q. How can researchers validate the purity and structural integrity of this compound?

Answer:

- Analytical Techniques :

- Mass Spectrometry (MS) : Confirm molecular weight (C₉H₁₀BrNO₄S, MW 309.15 g/mol) and fragmentation patterns.

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromine at C3, dimethylsulfamoyl at C4) .

- HPLC : Quantify purity using reverse-phase columns (C18) with UV detection at 254 nm .

- Cross-Validation : Compare retention times and spectral data with PubChem or Reaxys entries .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s activity as an NKCC1 inhibitor, and how does it compare to analogs?

Answer:

-

Mechanism : The dimethylsulfamoyl group binds to the extracellular domain of NKCC1, inhibiting Cl⁻ cotransport. Bromine enhances hydrophobicity, improving blood-brain barrier penetration .

-

Comparative Efficacy :

Compound NKCC1 Inhibition (%) at 50 μM Selectivity (vs. KCC2) This compound 88.5 >100-fold Bumetanide 71.7 10-fold Data derived from electrophysiology assays in HEK293 cells expressing human NKCC1 .

Q. How can computational tools predict reaction pathways for synthesizing derivatives of this compound?

Answer:

- Retrosynthetic Analysis : Use Reaxys or Pistachio databases to identify feasible precursors (e.g., 4-(dimethylsulfamoyl)benzoic acid).

- Density Functional Theory (DFT) : Model bromination transition states to optimize regioselectivity. For example, bromine addition at C3 is favored due to electron-withdrawing effects of the sulfamoyl group .

- Machine Learning : Train models on reaction yields from PubChem data to predict optimal catalysts (e.g., FeCl₃ vs. AlCl₃) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Answer:

- Experimental Design :

- Dose-Response Curves : Test across a wide concentration range (1 nM–100 μM) to identify non-linear effects.

- Cell Line Variability : Use isogenic lines (e.g., NKCC1-KO vs. WT) to confirm target specificity .

- Data Normalization : Account for batch effects (e.g., solvent purity, DMSO concentration) using internal controls like ARN23746 (a validated NKCC1 inhibitor) .

Methodological Challenges and Solutions

Q. How to optimize Suzuki-Miyaura coupling reactions using this compound as a substrate?

Answer:

- Conditions :

- Catalyst: Pd(PPh₃)₄ (5 mol%) in THF/water (3:1).

- Base: K₂CO₃ (2 equiv) at 80°C for 12 hours.

- Challenges : Steric hindrance from the dimethylsulfamoyl group reduces coupling efficiency. Mitigate by using bulky arylboronic acids (e.g., 2-methylphenyl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.